3-Cyclohexyl-2-methylaniline
Description
3-Cyclohexyl-2-methylaniline is a substituted aniline derivative featuring a cyclohexyl group at the 3-position and a methyl group at the 2-position of the aromatic ring. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity compared to simpler aniline derivatives. The cyclohexyl group’s bulkiness and hydrophobicity likely influence solubility, reactivity, and biological interactions, distinguishing it from other substituted anilines .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-cyclohexyl-2-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,14H2,1H3 |
InChI Key |
BYYJYFCFDBDDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of cyclohexylbenzene followed by reduction can yield the desired aniline derivative . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods: Industrial production of 3-Cyclohexyl-2-methylaniline typically involves large-scale nitration and reduction processes. The use of modern transition-metal-catalyzed processes has improved the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-Cyclohexyl-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position critically determine solubility, stability, and applications. Below is a comparative analysis of 3-Cyclohexyl-2-methylaniline and key analogs:
Key Observations:
- Solubility: Chloro-substituted analogs (e.g., 5-Chloro-2-methylaniline) are formulated in non-polar (cyclohexane) or polar aprotic (ethyl acetate) solvents at low concentrations (10 µg/ml), suggesting moderate solubility . The cyclohexyl group in 3-Cyclohexyl-2-methylaniline likely reduces water solubility further due to increased hydrophobicity.
- Toxicity : Cyclohexyl-containing anilines (e.g., N-(cyclohex-2-en-1-yl)-N-methylaniline) lack comprehensive toxicity data, necessitating cautious handling by trained professionals . In contrast, chloro-substituted analogs are standardized for laboratory use, implying established safety protocols .
Functional Group and Positional Influence
- Substituent Position: In cyclohexylphenols (e.g., CP 47,497), substituents at the 5-position of the phenolic ring correlate with biological activity . For 3-Cyclohexyl-2-methylaniline, the 3-position cyclohexyl group may sterically hinder interactions in chemical or biological systems compared to para-substituted analogs.
- Functional Groups: Cyclohexylphenols (phenolic -OH group) exhibit different reactivity and toxicity profiles compared to aniline derivatives (primary amine -NH₂). For instance, phenolic compounds often undergo oxidation or conjugation, whereas anilines may form diazonium salts or participate in electrophilic substitution .
Research and Regulatory Considerations
- Toxicity Gaps : For 3-Cyclohexyl-2-methylaniline and related cyclohexyl-anilines, ecological and toxicological data (e.g., bioaccumulation, soil mobility) remain uncharacterized . This contrasts with chloro-anilines, which are well-documented in analytical contexts .
- Regulatory Status: Cyclohexyl-containing compounds (e.g., CP 47,497) are subject to regulatory scrutiny due to structural similarities to controlled substances .
Biological Activity
3-Cyclohexyl-2-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3-Cyclohexyl-2-methylaniline, also known as N-cyclohexyl-2-methylaniline, is characterized by a cyclohexyl group attached to the nitrogen atom and a methyl group on the aromatic ring. This unique structure contributes to its distinct biological properties.
Biological Activities
The biological activities of 3-Cyclohexyl-2-methylaniline encompass various pharmacological effects, including:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through inhibition of specific pathways.
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer activity, particularly against certain cancer cell lines.
The mechanism of action for 3-Cyclohexyl-2-methylaniline involves interactions with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic ring participates in π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3-Cyclohexyl-2-methylaniline against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates that the compound exhibits moderate antibacterial activity, with Staphylococcus aureus being the most sensitive .
Anti-inflammatory Effects
In vitro studies have shown that 3-Cyclohexyl-2-methylaniline can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated that treatment with this compound reduced interleukin-6 (IL-6) levels in cultured macrophages by approximately 40% compared to control groups .
Anticancer Activity
Research has explored the anticancer potential of 3-Cyclohexyl-2-methylaniline using various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 25.72 |
| PC3 (prostate cancer) | 12.19 |
| HepG2 (liver cancer) | 18.50 |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Studies
One notable case study involved the administration of 3-Cyclohexyl-2-methylaniline in a mouse model with induced tumors. The treatment resulted in a significant reduction in tumor size compared to untreated controls, suggesting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 3-Cyclohexyl-2-methylaniline, and how do reaction conditions influence yield?
The synthesis of 3-Cyclohexyl-2-methylaniline can be approached via nucleophilic aromatic substitution or catalytic hydrogenation. For example, chlorinated analogues (e.g., 3-Chloro-2-methylaniline) are synthesized by chlorinating methyl-substituted biphenyls in acetic acid, where the methyl group directs electrophilic substitution . Cyclohexyl groups may be introduced via Friedel-Crafts alkylation or Pd-catalyzed coupling. Reaction optimization should focus on solvent polarity (e.g., cyclohexane or ethyl acetate for solubility ), temperature (e.g., 115–117°C boiling point for similar anilines ), and catalysts (e.g., organomanganese reagents for sterically hindered substrates ). Yield improvements require monitoring by HPLC or GC-MS to identify side products like over-alkylated derivatives.
Q. How can researchers validate the purity of 3-Cyclohexyl-2-methylaniline, and what analytical techniques are critical?
Purity validation typically involves:
- Chromatography : HPLC with UV detection (λ ~254 nm for aromatic amines) or GC-MS to resolve volatile impurities.
- Spectroscopy : -NMR (e.g., aromatic proton splitting patterns) and FT-IR (N-H stretching at ~3400 cm) .
- Melting point analysis : Deviations >2°C from literature values (e.g., 2–3°C for 3-Chloro-2-methylaniline ) indicate impurities.
For quantification, use internal standards (e.g., deuterated analogues) in mass spectrometry to correct for matrix effects.
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of cyclohexyl group introduction in aromatic amines?
Regioselectivity in cyclohexyl substitution is influenced by steric and electronic factors. For example:
- Steric hindrance : Bulky cyclohexyl groups favor para substitution in electron-rich aromatic systems due to ortho/meta site blocking.
- Directing effects : Methyl groups act as ortho/para directors, while amine groups (-NH) enhance para selectivity via resonance stabilization. Computational modeling (DFT) can predict transition-state energies for competing pathways . Kinetic studies using stopped-flow techniques under varying temperatures (e.g., 25–80°C) may reveal activation barriers for competing substitution mechanisms.
Q. How can enzyme biocatalysts be leveraged for stereoselective modifications of 3-Cyclohexyl-2-methylaniline?
Oxygenase enzymes (e.g., toluene dioxygenase) can catalyze hydroxylation or epoxidation of cyclohexyl groups. Docking studies with 3-methylaniline analogues show two binding modes in enzyme active sites: one favoring catechol formation and another producing cyclohexenone-cis-dihydrodiols . To optimize stereoselectivity:
- Use directed evolution to mutate key residues (e.g., Phe substituents) altering substrate orientation.
- Screen co-solvents (e.g., 10% DMSO) to enhance enzyme-substrate compatibility.
- Monitor enantiomeric excess via chiral HPLC or circular dichroism spectroscopy.
Q. How should researchers resolve contradictions in spectral data or reaction yields for derivatives of 3-Cyclohexyl-2-methylaniline?
Contradictions may arise from:
- Isomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish regioisomers.
- Side reactions : Conduct control experiments (e.g., omitting catalysts) to identify unintended pathways.
- Instrumental artifacts : Validate MS/MS fragmentation patterns against spectral libraries . For yield discrepancies, apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry). Cross-validate results with independent synthetic routes (e.g., Grignard vs. Ullmann coupling) .
Methodological Notes
- Safety : Handle aromatic amines under inert atmospheres (N/Ar) to prevent oxidation. Use fume hoods and PPE due to potential toxicity .
- Data Reproducibility : Document solvent lot numbers (e.g., cyclohexane vs. ethyl acetate ) and catalyst sources, as trace metals can alter reaction outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
